Vicagrel

Description

VICAGREL is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

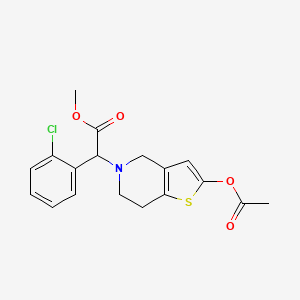

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCBSBCDGWND-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314081-53-2 | |

| Record name | Vicagrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VICAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Vicagrel: A Novel P2Y12 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vicagrel is an investigational antiplatelet agent belonging to the thienopyridine class, designed to overcome the limitations of clopidogrel, a widely used antiplatelet drug.[1] Developed by Jiangsu Vcare PharmaTech Co., Ltd. in collaboration with China Pharmaceutical University, Vicagrel is a prodrug that, like clopidogrel, ultimately forms an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[2] This inhibition prevents ADP-induced platelet aggregation, a critical step in the formation of blood clots.[1] The key innovation in Vicagrel's design lies in its metabolic activation pathway, which bypasses the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme, thereby offering the potential for a more predictable and potent antiplatelet effect.[3] This technical guide provides a comprehensive overview of the discovery and development history of Vicagrel, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Rationale for Development: Overcoming Clopidogrel Resistance

The clinical efficacy of clopidogrel is hampered by a phenomenon known as "clopidogrel resistance," where a significant portion of patients exhibit a diminished antiplatelet response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 gene, which encodes the primary enzyme responsible for converting clopidogrel into its active metabolite.[4] Individuals who are poor metabolizers of CYP2C19 have lower levels of the active metabolite, leading to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[4] This limitation prompted the development of new P2Y12 inhibitors with more predictable metabolic pathways.

Mechanism of Action and Metabolic Pathway

Vicagrel, like clopidogrel, is a prodrug that requires metabolic activation to exert its antiplatelet effect. However, its activation pathway is critically different.

Metabolic Activation:

-

Step 1: Hydrolysis. Vicagrel is rapidly and extensively hydrolyzed in the intestine to its active intermediate, 2-oxo-clopidogrel. This initial step is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the CYP2C19-dependent oxidation required for clopidogrel.[3][5] This circumvention of CYP2C19 is the cornerstone of Vicagrel's design to overcome clopidogrel resistance.

-

Step 2: Oxidation. The intermediate, 2-oxo-clopidogrel, is then oxidized in the liver by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite.[2]

P2Y12 Receptor Inhibition:

The active thiol metabolite of Vicagrel selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][6] This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking a key signaling pathway that leads to platelet activation and aggregation.[1]

Preclinical Development

In Vitro Studies

In Vitro Metabolism

Objective: To elucidate the enzymatic pathways responsible for Vicagrel's bioactivation.

Methodology:

-

Enzyme Sources: Human liver microsomes (HLM), human intestinal microsomes (HIM), recombinant human CES2, and recombinant human AADAC.[3]

-

Incubation: Vicagrel (20 µM) was incubated with the respective enzyme sources for 30 minutes.[6]

-

Analysis: The formation of the active metabolite was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Key Findings:

-

Vicagrel is rapidly metabolized to 2-oxo-clopidogrel in intestinal microsomes, with contributions from both CES2 and AADAC.[3]

-

The conversion of Vicagrel to its active metabolite in rat liver microsomes has been demonstrated.[6]

In Vivo Animal Studies

Pharmacodynamics in Rats

Objective: To assess the antiplatelet activity of Vicagrel in vivo.

Methodology:

-

Animal Model: Sprague-Dawley rats.[8]

-

Drug Administration: Vicagrel was administered orally at a dose of 3 mg/kg.[6]

-

Assessment: ADP-induced platelet aggregation was measured.[6]

Key Findings:

-

Vicagrel demonstrated a significant inhibitory effect on ADP-induced platelet aggregation in rats.[6]

Thrombosis Model in Rats

Objective: To evaluate the antithrombotic efficacy of Vicagrel.

Methodology (Ferric Chloride-Induced Thrombosis Model):

-

Male Sprague-Dawley rats are anesthetized.

-

The carotid artery is exposed.

-

A filter paper saturated with a 20-35% ferric chloride (FeCl₃) solution is applied to the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.[8][9]

-

Blood flow is monitored to determine the time to occlusion (TTO).

-

The weight of the resulting thrombus can also be measured.[8]

-

Vicagrel or vehicle is administered prior to the FeCl₃ application to assess its effect on TTO and thrombus weight.

Key Findings:

-

Preclinical studies utilizing this model have been instrumental in demonstrating the antithrombotic potential of Vicagrel.

Safety Pharmacology

Objective: To assess the potential for bleeding associated with Vicagrel.

Methodology (Tail Bleeding Time Assay):

-

Mice are anesthetized.

-

The tail is transected at a specific diameter (e.g., 1.5 mm).

-

The tail is immersed in saline at 37°C.[10]

-

The time until bleeding ceases is recorded. Bleeding volume can also be quantified by measuring changes in body weight or by hemoglobin assay of the saline.[10]

-

Vicagrel or control is administered prior to the assay.

Key Findings:

-

Vicagrel was found to have low acute toxicity in mice, with a single oral dose of 5 g/kg being well-tolerated over 14 days.[6]

Clinical Development

Phase I Clinical Trials in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Vicagrel in healthy human subjects.

Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy Chinese volunteers. Participants were assigned to receive single oral doses of Vicagrel (5, 10, 20, 40, 60, and 75 mg), clopidogrel (75 mg), or placebo.[11]

Experimental Protocols:

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected at various time points pre- and post-dose.[12]

-

Analytical Method: Plasma concentrations of Vicagrel's metabolites were determined using a validated LC-MS/MS method.[12]

Pharmacodynamic Analysis

-

Assay: Inhibition of platelet aggregation (IPA) was assessed using the VerifyNow P2Y12 assay.[13]

-

Parameters: P2Y12 Reaction Units (PRU) and percent inhibition of platelet aggregation (%IPA) were calculated.[11]

Key Findings:

Pharmacokinetics

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| Vicagrel | |||

| 5 mg | - | ~0.5 | Similar to Clopidogrel 75 mg |

| 10 mg | - | ~0.5 | - |

| 15 mg | - | ~0.5 | - |

| Clopidogrel | |||

| 75 mg | - | ~0.75 | - |

| Data presented are for the active metabolite. Specific Cmax and AUC values were not consistently reported across all sources in a comparable format. |

Pharmacodynamics

| Dose | Mean %IPA at 4 hours (Single Dose) |

| Vicagrel | |

| 5 mg | 5.6% |

| 10 mg | 11.3% |

| 20 mg | 41.9% |

| 40 mg | 84.8% |

| 60 mg | 78.5% |

| 75 mg | 86.7% |

| Clopidogrel | |

| 75 mg | No measurable effect |

| Data from a single ascending dose study in healthy Chinese volunteers.[4] |

| Dose (10-day dosing) | Mean %IPA at 4 hours on Day 10 |

| Vicagrel | |

| 5 mg | 32.4% |

| 10 mg | 60.7% |

| 15 mg | 79.1% |

| Clopidogrel | |

| 75 mg | 46.6% |

| Data from a multiple-dose study in healthy Chinese volunteers.[14] |

Safety and Tolerability:

-

Vicagrel was well-tolerated in single doses up to 75 mg and in multiple-dose regimens.[4][14]

-

Adverse events were generally mild and reversible.[4]

Phase II and III Clinical Trials

Vicagrel has progressed to later-stage clinical trials. A Phase II trial (NCT03599284) was designed to explore the efficacy, safety, and pharmacokinetics of different doses of Vicagrel compared to clopidogrel in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI).[2] More recently, a Phase III clinical trial in China has completed patient enrollment, evaluating the efficacy and safety of Vicagrel versus clopidogrel in patients with acute coronary syndrome (ACS).[2]

Future Directions

The development of Vicagrel represents a significant step forward in antiplatelet therapy. By circumventing the unpredictable metabolism of clopidogrel, Vicagrel has the potential to provide a more consistent and effective antiplatelet response, particularly in individuals with CYP2C19 loss-of-function alleles. The results of the ongoing Phase III clinical trial will be crucial in determining the future role of Vicagrel in the management of cardiovascular diseases.

Disclaimer: Vicagrel is an investigational drug and has not been approved for clinical use by regulatory agencies. The information provided in this guide is for research and informational purposes only.

References

- 1. What is Vicagrel used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]

- 4. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]

- 9. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, designed to overcome the limitations of its predecessor, notably the issue of "clopidogrel resistance" associated with genetic variations in the CYP2C19 enzyme. As a prodrug, Vicagrel undergoes a more efficient and reliable metabolic activation to its active form. This technical guide provides a comprehensive overview of the chemical structure of Vicagrel and a detailed exposition of its synthesis pathway, including experimental protocols for the key reaction steps. Quantitative data are presented in structured tables, and the synthesis and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of Vicagrel

Vicagrel, chemically known as methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate, is a thienopyridine derivative.[1][2] Its molecular structure is characterized by a tetrahydrothienopyridine core, a 2-chlorophenyl group, and a methyl acetate moiety, with an additional acetoxy group on the thiophene ring, which is crucial for its distinct metabolic activation pathway.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate[1][2] |

| CAS Number | 1314081-53-2[1][3] |

| Molecular Formula | C18H18ClNO4S[1] |

| Molecular Weight | 379.86 g/mol [1][3] |

| SMILES | O=C(OC)C(C1=CC=CC=C1Cl)N2CCC3=C(C=C(OC(C)=O)S3)C2[1] |

| InChI Key | GNHHCBSBCDGWND-KRWDZBQOSA-N[2] |

Metabolic Activation Pathway

Vicagrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial activation step, Vicagrel is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5] This initial hydrolysis yields 2-oxo-clopidogrel, the same active intermediate as clopidogrel. Subsequently, 2-oxo-clopidogrel is converted to its active thiol metabolite, H4, by various CYP450 enzymes.[4][5] This metabolic pathway bypasses the rate-limiting and variable step dependent on CYP2C19, leading to a more predictable and efficient generation of the active metabolite.

Metabolic activation pathway of Vicagrel.

Synthesis Pathway of Vicagrel

The synthesis of Vicagrel is a multi-step process that involves the formation of a racemic intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and a final acetylation step. The key steps are outlined below, based on information from patent literature.

Overall Synthesis Scheme

Overall synthesis pathway of Vicagrel.

Experimental Protocols

The following protocols are detailed descriptions of the key experimental steps in the synthesis of Vicagrel.

Step 1: Synthesis of Racemic methyl 2-(2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate (Racemic Formula IV Compound)

-

Methodology: This step involves the reaction of a racemic α-haloester (Formula II) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (Formula III) in the presence of a base.

-

Experimental Protocol: A detailed protocol is not publicly available. However, a representative procedure would involve dissolving the Formula III compound and a suitable base (e.g., an inorganic carbonate or an organic amine) in an appropriate aprotic solvent. The racemic α-haloester (Formula II) would then be added, and the reaction mixture would be stirred at a controlled temperature until the reaction is complete. The product would then be isolated through extraction and purified, likely by column chromatography. A Chinese patent describes a similar reaction yielding 68%.

Step 2: Chiral Resolution of Racemic Formula IV Compound to obtain (2S)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate (Formula V Compound)

-

Methodology: The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Experimental Protocol:

-

Dissolve the racemic Formula IV compound in a suitable solvent such as acetone.

-

Add a solution of a chiral acid, for example, L-(-)-camphorsulfonic acid, in the same solvent.

-

Heat the mixture to reflux, then allow it to cool to room temperature to induce crystallization of the desired diastereomeric salt.

-

Isolate the crystals by filtration.

-

The free base of the (2S)-enantiomer (Formula V) can be obtained by treating the diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

-

Step 3: Acetylation of Formula V Compound to Yield Vicagrel

-

Methodology: The final step is the acetylation of the hydroxyl group on the thiophene ring of the resolved (2S)-enantiomer.

-

Experimental Protocol:

-

Dissolve the Formula V compound in a suitable aprotic solvent.

-

In the presence of a base (e.g., an organic amine like triethylamine or pyridine), add an acetylating agent such as acetic anhydride or acetyl chloride.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

The reaction is then quenched, and the product, Vicagrel, is isolated by extraction and purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Vicagrel. It is important to note that detailed, publicly available experimental data with precise yields for each step are limited.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity/ee | Reference |

| 1 | Racemic Formula II, Formula III | Base, Aprotic Solvent | - | ~68% | - | CN103664990A |

| 2 | Racemic Formula IV | L-(-)-camphorsulfonic acid, Acetone | Reflux, Crystallization | - | >99% ee (after optimization) | CN103664990A |

| 3 | Formula V | Acetic Anhydride/Acetyl Chloride, Base | - | - | High | CN103664990A |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution step, which is a critical part of the synthesis.

Experimental workflow for the chiral resolution of the racemic intermediate.

Conclusion

Vicagrel represents a significant advancement in antiplatelet therapy, offering a potentially more reliable and effective treatment option compared to clopidogrel. Its unique metabolic activation pathway, which bypasses the polymorphic CYP2C19 enzyme, is a key feature of its design. The synthesis of Vicagrel, while involving a multi-step process including a critical chiral resolution, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the chemical properties and synthesis of Vicagrel, which can serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research and publication of detailed experimental procedures will undoubtedly contribute to the broader scientific community's ability to explore and innovate in this important therapeutic area.

References

- 1. Overcoming clopidogrel resistance: discovery of vicagrel as a highly potent and orally bioavailable antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103664990A - Preparation method of Vicagrel - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

The In Vivo Metabolic Activation Pathway of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the issue of "clopidogrel resistance" associated with genetic polymorphisms of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the in vivo metabolic activation pathway of Vicagrel. It details the enzymatic processes, key metabolites, and pharmacokinetic profile, supported by quantitative data and detailed experimental methodologies. Visual diagrams of the metabolic pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding of Vicagrel's bioactivation.

Introduction

Vicagrel, a structural analog of clopidogrel, is a prodrug that requires a two-step metabolic activation process to exert its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor.[1][2] Unlike clopidogrel, which relies on CYP450 enzymes for both activation steps, Vicagrel's initial activation is mediated by esterases, a key design feature that leads to a more efficient and consistent formation of its active metabolite.[3] This guide will elucidate the intricacies of this metabolic journey.

The Two-Step Metabolic Activation of Vicagrel

The bioactivation of Vicagrel is a sequential process involving hydrolysis followed by oxidation, occurring primarily in the intestine and liver.

Step 1: Esterase-Mediated Hydrolysis to 2-oxo-clopidogrel

Upon oral administration, Vicagrel undergoes rapid and complete first-pass metabolism in the intestine.[1][4] The parent drug is typically undetectable in systemic circulation.[4] This initial and crucial step involves the hydrolysis of Vicagrel to its intermediate metabolite, 2-oxo-clopidogrel. This reaction is catalyzed by two key non-CYP450 enzymes:

-

Carboxylesterase-2 (CES2): This enzyme plays a significant role in the hydrolysis of Vicagrel in the human intestine.[1][4][5]

-

Arylacetamide Deacetylase (AADAC): AADAC is also a major contributor to the formation of 2-oxo-clopidogrel in the human intestine.[1][4][5]

The contribution of CES2 and AADAC to Vicagrel hydrolysis in the human intestine has been estimated to be approximately 44.2% and 53.1%, respectively.[4] This esterase-mediated pathway bypasses the CYP2C19-dependent first step of clopidogrel activation, thus mitigating the impact of CYP2C19 genetic polymorphisms that cause clopidogrel resistance.[3][4]

Step 2: CYP450-Mediated Oxidation to the Active Thiol Metabolite

The intermediate metabolite, 2-oxo-clopidogrel, is then absorbed into the systemic circulation and transported to the liver. Here, it undergoes a second metabolic activation step, which is identical to that of clopidogrel.[2] This step involves the oxidation of the thiolactone ring of 2-oxo-clopidogrel to form the active thiol metabolite, designated as H4 or M15-2.[1][2][4] This reaction is catalyzed by several hepatic CYP450 enzymes, including:

The resulting active metabolite is responsible for the pharmacological activity of Vicagrel. It forms an irreversible disulfide bond with the P2Y12 receptor on platelets, leading to the inhibition of platelet aggregation.

Inactivation Pathways

Parallel to the activation pathway, 2-oxo-clopidogrel can also be metabolized into inactive compounds. A major inactivation pathway involves the hydrolysis of 2-oxo-clopidogrel to an inactive carboxylic acid metabolite (CAM).[7] This reaction is primarily mediated by human carboxylesterase-1 (CES1).[2]

Metabolic Pathway Diagram

Caption: Metabolic activation pathway of Vicagrel in vivo.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Vicagrel.

Table 1: Pharmacokinetic Parameters of Vicagrel's Active Metabolite in Healthy Chinese Volunteers [8][9]

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 mg Vicagrel | 0.33 - 0.50 | - | - |

| 75 mg Clopidogrel | 0.75 | - | - |

Note: At steady state, the pharmacokinetic parameters of the active metabolite of 75 mg clopidogrel were similar to those of 5 mg Vicagrel.[8][9]

Table 2: In Vitro Hydrolysis of Vicagrel and 2-oxo-clopidogrel [7]

| Species | Tissue | Substrate | Intrinsic Clearance (CLint) |

| Rat | Intestinal Microsomes | Vicagrel | 53.28 L·h⁻¹·kg⁻¹ |

| Dog | Intestinal Microsomes | Vicagrel | 3.643 L·h⁻¹·kg⁻¹ |

| Rat | Hepatic Microsomes | 2-oxo-clopidogrel | 2.304 L/h/kg |

| Dog | Hepatic Microsomes | 2-oxo-clopidogrel | 1.498 L/h/kg |

| Human | Hepatic Microsomes | 2-oxo-clopidogrel | 1.412 L/h/kg |

Table 3: Contribution of Esterases to Vicagrel Hydrolysis in Human Intestinal Microsomes [4]

| Enzyme | Contribution (%) |

| CES2 | 44.2 |

| AADAC | 53.1 |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the study of Vicagrel's metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for Vicagrel's metabolic activation and to determine the kinetics of these reactions.

Methodology:

-

Incubation: Vicagrel or its intermediate metabolite, 2-oxo-clopidogrel, is incubated with a source of metabolic enzymes. This can include:

-

Human liver microsomes (HLMs)

-

Human intestinal microsomes (HIMs)

-

Recombinant human enzymes (e.g., specific CYPs, CES2, AADAC) expressed in a suitable system (e.g., insect cells).

-

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4). For CYP-mediated reactions, a NADPH-generating system is required as a cofactor.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile). The samples are then processed (e.g., centrifugation to remove protein) and analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the parent compound and its metabolites.

-

Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, incubations are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

-

Reaction Phenotyping: To identify the specific enzymes involved, several approaches can be used:

-

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific enzymes in a panel of individual donor HLMs.

-

Inhibition Studies: Known chemical inhibitors of specific enzymes are included in the incubation to assess their effect on metabolite formation.

-

Recombinant Enzymes: The metabolic activity of individual recombinant enzymes is directly tested.

-

In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Vicagrel and its metabolites in animal models and humans.

Methodology:

-

Study Design: Studies can be single-dose or multiple-dose, and may include different dose levels. In human studies, a crossover design is often used to compare Vicagrel with clopidogrel.

-

Drug Administration: Vicagrel is administered orally to the study subjects (e.g., rats, dogs, or healthy human volunteers).

-

Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation. Urine and feces may also be collected over a specified period.

-

Sample Analysis: Plasma, urine, and fecal samples are analyzed using a validated LC-MS/MS method to determine the concentrations of Vicagrel and its metabolites.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t½) using non-compartmental analysis.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Species Comparison of Pre-systemic Bioactivation of Vicagrel, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 8. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

The Crucial Role of Carboxylesterase-2 in the Bioactivation of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel, a novel thienopyridine antiplatelet agent, represents a significant advancement in the management of thrombotic events. As a prodrug, its therapeutic efficacy is contingent upon a two-step metabolic activation process. This technical guide provides an in-depth exploration of the initial and pivotal step in Vicagrel's bioactivation: the hydrolysis mediated by Carboxylesterase-2 (CES2). By circumventing the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19, which is responsible for the activation of its predecessor clopidogrel, Vicagrel offers the potential for a more predictable and consistent antiplatelet response. This guide will detail the metabolic pathway, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Vicagrel and the Need for Improved Antiplatelet Therapy

Thienopyridine derivatives are a cornerstone in the prevention of atherothrombotic events. However, the efficacy of clopidogrel, a widely used agent, is hampered by significant inter-individual variability in patient response. This variability is largely attributed to genetic polymorphisms in the CYP2C19 enzyme, a key player in its metabolic activation.[1][2] "Clopidogrel resistance" can lead to inadequate platelet inhibition and an increased risk of adverse cardiovascular events.[1]

Vicagrel, a novel P2Y12 receptor antagonist, was designed to overcome this limitation.[3][4] Its activation pathway is intentionally engineered to be less dependent on the CYP450 system. The initial metabolic step for Vicagrel is hydrolysis, primarily occurring in the intestine, to form the intermediate metabolite, 2-oxo-clopidogrel.[1][4][5][6][7] This crucial reaction is catalyzed by carboxylesterases, with Carboxylesterase-2 (CES2) playing a predominant role, alongside Arylacetamide Deacetylase (AADAC).[1][3][4][5][6][7][8]

The Metabolic Pathway of Vicagrel: A Focus on CES2

The bioactivation of Vicagrel is a sequential two-step process:

-

Step 1: Hydrolysis. Vicagrel is rapidly and extensively hydrolyzed to 2-oxo-clopidogrel. This reaction is primarily carried out by CES2 and AADAC in the human intestine.[3][4][5][6][7] This initial step is critical as it bypasses the CYP2C19-dependent activation of clopidogrel.[1]

-

Step 2: Oxidation. The intermediate metabolite, 2-oxo-clopidogrel, is then oxidized by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, H4.[4][6] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.

The metabolic activation pathways of Vicagrel and its precursor, clopidogrel, are depicted below to highlight the key differences.

Quantitative Analysis of CES2-Mediated Vicagrel Metabolism

In vitro studies utilizing human intestine microsomes and recombinant enzymes have been instrumental in quantifying the contribution of CES2 to Vicagrel hydrolysis.

| Enzyme Source | Parameter | Value | Reference |

| Recombinant Human CES2 | Km (μM) | 7.19 ± 0.16 | [5] |

| CLint (mL/min/mg protein) | 46.1 ± 3.1 | [5] | |

| Recombinant Human AADAC | Km (μM) | 9.79 ± 1.35 | [5] |

| CLint (mL/min/mg protein) | 39.0 ± 3.1 | [5] | |

| Human Intestine Microsomes | Contribution of CES2 to Vicagrel Hydrolysis | 44.2% | [5][7] |

| Contribution of AADAC to Vicagrel Hydrolysis | 53.1% | [5][7] |

Table 1: Kinetic Parameters and Contribution of Enzymes to Vicagrel Hydrolysis.

Experimental Protocols

The following provides a generalized methodology for an in vitro experiment to determine the kinetics of Vicagrel hydrolysis by CES2.

In Vitro Hydrolysis of Vicagrel using Recombinant Human CES2

Objective: To determine the kinetic parameters (Km and Vmax) of Vicagrel hydrolysis by recombinant human CES2.

Materials:

-

Vicagrel

-

2-oxo-clopidogrel standard

-

Recombinant human CES2 enzyme

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Vicagrel in a suitable solvent (e.g., DMSO).

-

Prepare a series of working solutions of Vicagrel by diluting the stock solution in phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.

-

Prepare a stock solution of the 2-oxo-clopidogrel standard for the calibration curve.

-

-

Enzymatic Reaction:

-

Pre-incubate the recombinant human CES2 enzyme in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the Vicagrel working solution to the pre-incubated enzyme solution.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge the samples to precipitate the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 2-oxo-clopidogrel.

-

Generate a calibration curve using the 2-oxo-clopidogrel standard to determine the concentration of the metabolite in the samples.

-

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Impact on Drug Development and Clinical Practice

The CES2-mediated activation of Vicagrel has several important implications:

-

Reduced Inter-individual Variability: By bypassing the polymorphic CYP2C19 enzyme for its initial activation, Vicagrel is expected to exhibit a more consistent and predictable antiplatelet effect across different patient populations.[1][2]

-

Lower Potential for Drug-Drug Interactions: The reliance on CES2 and AADAC for the first metabolic step reduces the likelihood of drug-drug interactions with CYP2C19 inhibitors or inducers.[3][9]

-

Improved Therapeutic Profile: The efficient and rapid conversion of Vicagrel to 2-oxo-clopidogrel may lead to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent doses.[1]

Conclusion

Carboxylesterase-2 is a key enzyme in the metabolic activation of Vicagrel, catalyzing its initial hydrolysis to 2-oxo-clopidogrel. This CES2-dependent pathway is fundamental to Vicagrel's design, offering a distinct advantage over clopidogrel by avoiding the variability associated with CYP2C19 genetics. A thorough understanding of the role of CES2 in Vicagrel metabolism is essential for ongoing research, clinical trial design, and the optimization of antiplatelet therapies. The data and methodologies presented in this guide provide a solid foundation for professionals in the field to further explore and leverage the unique metabolic profile of Vicagrel.

References

- 1. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of vicagrel, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting the Effects of CYP2C19 and Carboxylesterases on Vicagrel, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Vicagrel's Bioactivation: A Technical Guide to its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and characterization of the active metabolite of Vicagrel, a novel thienopyridine antiplatelet agent. By circumventing the key metabolic bottleneck of its predecessor, Clopidogrel, Vicagrel offers a more efficient and predictable bioactivation profile. This document provides a comprehensive overview of its metabolic pathway, the enzymes involved, pharmacokinetic data, and detailed experimental protocols for its study.

Introduction to Vicagrel

Vicagrel is a next-generation P2Y12 receptor antagonist designed to overcome the limitations of Clopidogrel, particularly the genetic polymorphisms of the CYP2C19 enzyme that can lead to variable antiplatelet response.[1][2] Like Clopidogrel, Vicagrel is a prodrug that requires a two-step metabolic process to form its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1][3] The key innovation in Vicagrel's design lies in its initial activation step, which relies on esterases rather than cytochrome P450 enzymes.[1][4]

The Metabolic Pathway of Vicagrel

The bioactivation of Vicagrel to its active thiol metabolite, designated as M15-2 (also referred to as H4), is a sequential two-step process.[5][6]

Step 1: Hydrolysis to 2-oxo-clopidogrel

The first and most critical step in Vicagrel's activation is the rapid and complete hydrolysis of the parent drug to its intermediate metabolite, 2-oxo-clopidogrel.[1][5] This reaction is primarily catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[4][5][6] This initial conversion is significantly more efficient than that of Clopidogrel, which relies on CYP450 enzymes and suffers from a substantial portion of the drug being hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite.[3][5]

Step 2: Oxidation to the Active Metabolite (M15-2)

The intermediate, 2-oxo-clopidogrel, is then oxidized to the active thiol metabolite, M15-2.[5][6] This second step is identical to the final activation step of Clopidogrel and is mediated by several cytochrome P450 enzymes in the liver, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][6] Despite the involvement of CYP2C19 in this second step, the overall bioactivation of Vicagrel is less dependent on this polymorphic enzyme compared to Clopidogrel due to the highly efficient first step.[2]

The active metabolite, M15-2, is unstable and is often derivatized with a stabilizing agent like 2-bromo-3'-methoxyacetophenone (MPB) for accurate quantification in plasma samples.[3]

dot

Caption: Metabolic activation pathway of Vicagrel.

Pharmacokinetic Profile

The efficient metabolic activation of Vicagrel results in a more favorable pharmacokinetic profile compared to Clopidogrel, with a significantly higher exposure to the active metabolite at a lower dose.[3][5]

Table 1: Pharmacokinetic Parameters of Vicagrel and its Metabolites in Humans (Single 20 mg Oral Dose of [14C]vicagrel)[3]

| Metabolite | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) |

| M3 | 0.42 | 1.97 | 405 | 461 |

| M9-2 | 0.83 | 13.40 | 288 | 2890 |

| M15-1 | 0.42 | 2.54 | 76.4 | 59.0 |

| M15-2 (Active) | 0.33 | 2.05 | 60.1 | 41.8 |

Data presented as mean values.

Table 2: Comparison of Active Metabolite (M15-2) Pharmacokinetics: Vicagrel vs. Clopidogrel[7][8]

| Drug (Dose) | Tmax (h) |

| Vicagrel (5-15 mg) | 0.33 - 0.50 |

| Clopidogrel (75 mg) | ~0.75 |

Experimental Protocols

The characterization of Vicagrel's active metabolite formation involves a series of in vitro and in vivo experiments.

In Vitro Metabolism in Intestinal and Hepatic Microsomes

This protocol is designed to investigate the enzymatic kinetics of Vicagrel and its intermediate, 2-oxo-clopidogrel, in subcellular fractions.

Objective: To determine the contribution of intestinal and hepatic enzymes to the metabolism of Vicagrel.

Materials:

-

Human intestinal microsomes (HIM)

-

Human liver microsomes (HLM)

-

Recombinant human CES2 and AADAC enzymes

-

Vicagrel and 2-oxo-clopidogrel standards

-

Tris buffer (50 mM, pH 7.4)

-

NADPH regenerating system (for CYP-mediated reactions)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Methodology:

-

Incubation Preparation: Reaction mixtures are prepared in Tris buffer containing either HIM, HLM, or recombinant enzymes. Protein concentrations are optimized for each enzyme source (e.g., 20-50 µg/mL for intestinal microsomes).[7]

-

Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a short period to equilibrate the temperature.

-

Reaction Initiation: The reaction is initiated by adding the substrate (Vicagrel or 2-oxo-clopidogrel) at a specific final concentration (e.g., 10 µM).[7] For CYP-mediated oxidation studies, the NADPH regenerating system is also added.

-

Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) to monitor the progress of the reaction.[7]

-

Reaction Termination: The reaction in each aliquot is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites in the supernatant are quantified using a validated LC-MS/MS method.

dot

Caption: In vitro metabolism experimental workflow.

Human Mass Balance Study

This protocol is designed to understand the absorption, metabolism, and excretion of Vicagrel in humans.

Objective: To determine the pharmacokinetic profile, metabolic fate, and routes and extent of excretion of Vicagrel and its metabolites.

Methodology:

-

Study Population: A small cohort of healthy male subjects is typically recruited.[8]

-

Dosing: A single oral dose of radiolabeled ([14C]) Vicagrel is administered.[8]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a specified period (e.g., 168 hours).[8]

-

Radioactivity Measurement: The total radioactivity in all collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed using techniques like high-resolution mass spectrometry (HR-MS) to identify and characterize the various metabolites of Vicagrel.[3]

-

Pharmacokinetic Analysis: The concentration-time data for the parent drug (if detectable) and its metabolites are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.[3]

Chemical Characterization of the Active Metabolite

The active metabolite of Vicagrel, M15-2, possesses a reactive thiol group which is crucial for its pharmacological activity.[3] This thioenol group is unstable in vivo, which necessitates derivatization with reagents like N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone (MPB) for stabilization and accurate quantification during bioanalysis.[3] High-resolution mass spectrometry is employed to elucidate the fragmentation patterns of Vicagrel and its metabolites, allowing for their structural confirmation.[3]

Conclusion

The formation of Vicagrel's active metabolite, M15-2, is a highly efficient process that circumvents the primary metabolic limitation of Clopidogrel. The initial hydrolysis by intestinal esterases, CES2 and AADAC, ensures a rapid and consistent supply of the intermediate, 2-oxo-clopidogrel, for subsequent oxidation by hepatic CYPs. This leads to a more predictable and potent antiplatelet effect. The detailed experimental protocols and pharmacokinetic data presented in this guide provide a solid foundation for researchers and drug development professionals working on Vicagrel and other novel antiplatelet therapies.

References

- 1. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semi-mechanistic population pharmacokinetics analysis reveals distinct CYP2C19 dependency in the bioactivation of vicagrel and clopidogrel to active metabolite M15-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Species Comparison of Pre-systemic Bioactivation of Vicagrel, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 8. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Vicagrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active thienopyridine antiplatelet agent designed to improve upon the therapeutic profile of clopidogrel.[1][2] It acts as an irreversible inhibitor of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[2][3] The primary innovation of Vicagrel lies in its metabolic activation pathway. Unlike clopidogrel, which relies on the polymorphic cytochrome P450 (CYP) enzyme CYP2C19 for its initial activation step, Vicagrel is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[4][5] This distinction is critical, as it allows Vicagrel to bypass the genetic variability associated with CYP2C19, which can lead to clopidogrel resistance and variable patient responses.[4][6] Preclinical studies in animal models have demonstrated that Vicagrel is more rapidly and extensively converted to its active metabolite compared to clopidogrel, suggesting a more potent and predictable antiplatelet effect.[7][8]

Mechanism of Action and Metabolic Activation

Vicagrel and clopidogrel are both prodrugs that require a two-step metabolic conversion to their active thiol metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[3][4] The key difference lies in the first metabolic step. Clopidogrel is oxidized by CYP enzymes, primarily CYP2C19, to form 2-oxo-clopidogrel.[4] In contrast, Vicagrel is hydrolyzed by esterases to the same intermediate, 2-oxo-clopidogrel.[4][5] This circumvents the rate-limiting and genetically variable CYP2C19-dependent step.[4] From 2-oxo-clopidogrel, both pathways converge, with a subsequent oxidation step leading to the formation of the active metabolite.[7]

Preclinical Efficacy

Preclinical studies in rats and beagle dogs have consistently shown that Vicagrel leads to a significantly higher exposure of the active metabolite compared to equimolar doses of clopidogrel. This enhanced bioactivation translates to a more potent antiplatelet effect.

Pharmacokinetic Comparison

The conversion efficiency of Vicagrel to its active metabolite is markedly superior to that of clopidogrel. Following intravenous administration in rats, the transformation efficiency of Vicagrel to 2-oxo-clopidogrel was 94%, whereas it was only 13% for clopidogrel.[7][8][9] This leads to substantially higher plasma concentrations of both the intermediate and the final active metabolite.

| Parameter | Animal Model | Vicagrel | Clopidogrel | Fold Increase (Vicagrel vs. Clopidogrel) | Reference |

| Exposure to 2-oxo-clopidogrel (AUC, µg·h/L) | Rats (Oral) | 58.6 ± 10.2 | 10.2 ± 6.6 | ~6-fold | [7][8] |

| Dogs (Oral) | 97.1 ± 51.9 | 16.1 ± 3.3 | ~6-fold | [7][8] | |

| Exposure to Active Metabolite (AUC, µg·h/L) | Rats (Oral) | 59.0 ± 18.8 | 14.4 ± 9.6 | ~4-fold | [7][8] |

| Dogs (Oral) | 635.1 ± 114.5 | 99.0 ± 10.3 | ~6-fold | [7][8] | |

| Data presented as mean ± standard deviation. |

Pharmacodynamic Comparison

The increased bioavailability of the active metabolite results in a more pronounced and rapid inhibition of platelet aggregation (IPA). In ex vivo studies using adenosine diphosphate (ADP) as an agonist, Vicagrel demonstrated a dose-dependent and more potent antiplatelet effect than clopidogrel.[7]

| Drug/Dose | Time Point | Mean Inhibition of Platelet Aggregation (%IPA) | Animal Model | Reference |

| Vicagrel (3 mg/kg) | Not Specified | Effective Inhibition | Rats | [2] |

| Vicagrel (5 mg) | Day 10, 4h post-dose | 32.4% | Healthy Volunteers | [9] |

| Vicagrel (10 mg) | Day 10, 4h post-dose | 60.7% | Healthy Volunteers | [9] |

| Vicagrel (15 mg) | Day 10, 4h post-dose | 79.1% | Healthy Volunteers | [9] |

| Clopidogrel (75 mg) | Day 10, 4h post-dose | 46.6% | Healthy Volunteers | [9] |

| Note: While some data is from early human trials, it reflects the preclinical findings of enhanced potency. |

Preclinical Safety and Tolerability

Safety pharmacology studies have indicated that Vicagrel is well-tolerated. In a single-dose acute toxicity study in mice, Vicagrel demonstrated very low toxicity even at high doses (5 g/kg).[2] Early-phase human clinical trials have also reported a favorable safety profile.

| Dose Group | Number of Subjects | Subjects with Adverse Events (AEs) | Percentage of Subjects with AEs | Most Common AEs | Reference |

| Vicagrel (5 mg) | 8 | 1 | 12.5% | Mild, reversible | [4] |

| Vicagrel (20 mg) | 8 | 2 | 25.0% | Mild, reversible | [4] |

| Vicagrel (40 mg) | 8 | 4 | 50.0% | Mild, reversible | [4] |

| Vicagrel (60 mg) | 8 | 5 | 62.5% | Mild, reversible, prolonged PT | [4] |

| Vicagrel (75 mg) | 7 | 5 | 71.4% | Mild, reversible | [4] |

| Clopidogrel (75 mg) | 8 | Not specified, similar to lower Vicagrel doses | Not specified | Mild, reversible | [4] |

| Placebo | Not specified | Not specified, lower than active treatment groups | Not specified | Not applicable | [4] |

| Data from a single ascending dose study in healthy Chinese volunteers. No serious adverse events were reported. |

Experimental Protocols

Pharmacokinetic Studies in Rats and Beagle Dogs

-

Objective: To compare the in vivo conversion of Vicagrel and clopidogrel to their respective active metabolites.[8]

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.[9][10]

-

Drug Administration: Vicagrel or clopidogrel was administered via intravenous injection or oral gavage at equimolar doses.[8][9]

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of the parent drug, 2-oxo-clopidogrel, and the active metabolite were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

-

Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated.[5]

Ex Vivo Platelet Aggregation Assays

-

Objective: To assess the inhibitory effect of Vicagrel on platelet function.

-

Methodology:

-

Blood samples are collected from animals previously treated with Vicagrel, clopidogrel, or a vehicle control.

-

Platelet-rich plasma (PRP) is prepared by centrifugation.

-

Platelet aggregation is induced by adding an agonist, typically adenosine diphosphate (ADP).

-

The change in light transmittance through the PRP sample is measured using a light transmission aggregometer. The degree of aggregation is inversely proportional to the light transmittance.

-

The percentage inhibition of platelet aggregation (%IPA) is calculated by comparing the aggregation in samples from drug-treated animals to that of control animals.[6]

-

-

Alternative Method: The VerifyNow-P2Y12 assay, a point-of-care test, can also be used to measure P2Y12 receptor blockade.[9]

Conclusion

Preclinical data strongly support the therapeutic potential of Vicagrel as a next-generation P2Y12 inhibitor. Its unique metabolic activation via esterases, rather than the polymorphic CYP2C19 enzyme, results in a more efficient and predictable generation of its active metabolite.[4][8] This translates to a faster onset of action and a more potent antiplatelet effect compared to clopidogrel at equivalent molar doses in animal models.[7] Furthermore, initial safety and tolerability studies have shown Vicagrel to be safe, with a low incidence of serious adverse events.[2][4] These promising preclinical findings have provided a solid foundation for the ongoing clinical development of Vicagrel as a potential new standard of care for patients requiring antiplatelet therapy.[9][11]

References

- 1. Vicagrel | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Vicagrel used for? [synapse.patsnap.com]

- 4. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplatelet effect, safety, and pharmacokinetics of vicagrel in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 10. Frontiers | Species Comparison of Pre-systemic Bioactivation of Vicagrel, a New Acetate Derivative of Clopidogrel [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Early phase clinical trial results for Vicagrel

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Vicagrel, a novel, orally active antiplatelet agent. Vicagrel is a thienopyridine P2Y12 inhibitor designed to overcome some of the limitations of existing therapies, such as clopidogrel, particularly the metabolic variability associated with CYP2C19 genetic polymorphisms. This document synthesizes key findings on Vicagrel's pharmacodynamics, pharmacokinetics, and safety profile from Phase I and Phase II clinical trials, presents the experimental protocols employed, and visualizes the core mechanisms and study designs.

Vicagrel is a prodrug that, like clopidogrel, is converted to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway in platelet activation and aggregation.

A crucial distinction of Vicagrel is its metabolic activation pathway. The initial hydrolysis step is catalyzed by esterases, such as carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are central to clopidogrel's activation. This circumvents the issue of "clopidogrel resistance" often observed in individuals with loss-of-function CYP2C19 alleles. Vicagrel and clopidogrel share the same subsequent intermediate (2-oxo-clopidogrel) and the same final active metabolite (M15-2).

Vicagrel: A Technical Whitepaper on Potential Therapeutic Indications Beyond Acute Coronary Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally administered antiplatelet agent and a P2Y12 receptor antagonist, currently under investigation for a range of thrombotic cardiovascular and cerebrovascular diseases. While its primary development has focused on acute coronary syndrome (ACS), a New Drug Application (NDA) has been filed with the U.S. Food and Drug Administration (FDA) for expanded indications, including ischemic stroke and peripheral artery disease (PAD)[1][2]. This document provides a comprehensive technical overview of the available data supporting the exploration of vicagrel beyond ACS, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies. It is important to note that while the NDA for ischemic stroke and PAD has been submitted, detailed results from pivotal clinical trials for these specific indications are not yet widely available in the public domain.

Introduction

The inhibition of platelet aggregation is a critical therapeutic strategy in the management of atherothrombotic diseases. Vicagrel, a thienopyridine derivative, represents a next-generation P2Y12 inhibitor designed to overcome some of the limitations of clopidogrel, a widely used antiplatelet medication[3][4]. Specifically, vicagrel's metabolic activation pathway is independent of the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, potentially offering a more predictable and consistent antiplatelet effect across different patient populations[5][6]. This whitepaper will delve into the scientific rationale and available evidence for vicagrel's use in ischemic stroke and PAD.

Mechanism of Action

Vicagrel is a prodrug that, like clopidogrel, ultimately leads to the irreversible inhibition of the P2Y12 receptor on platelets[3]. However, the initial step in its metabolic activation is distinct. Vicagrel is hydrolyzed to its active intermediate metabolite by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine, bypassing the CYP2C19-dependent step that is a major source of variability in clopidogrel's efficacy[5][7]. This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation[3].

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi protein-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent potentiation of platelet aggregation. By irreversibly blocking the P2Y12 receptor, vicagrel's active metabolite prevents these downstream signaling events.

Preclinical and Clinical Data

While specific efficacy data for vicagrel in ischemic stroke and PAD animal models or completed clinical trials are not yet publicly available, existing preclinical and Phase I/II clinical data in other indications provide a strong rationale for its investigation in these conditions.

Preclinical Data

Preclinical studies in rats and dogs have demonstrated that vicagrel is more efficiently converted to its active metabolite compared to clopidogrel[7]. This leads to a more potent and predictable inhibition of platelet aggregation.

| Parameter | Vicagrel | Clopidogrel | Species | Reference |

| Conversion to Active Metabolite | ~5-fold higher | Baseline | Rats and Dogs | [7] |

| Platelet Aggregation Inhibition (ADP-induced) | Significant inhibition at 3 mg/kg | Less effective at equivalent molar doses | Rats | [8] |

Clinical Data

A Phase I study in healthy Chinese volunteers demonstrated that vicagrel is well-tolerated and achieves rapid and potent dose-dependent platelet inhibition[7]. A single oral dose of 40 mg of vicagrel resulted in nearly complete inhibition of ADP-induced platelet aggregation within 4 hours[7].

| Dose (single oral) | Mean % Inhibition of Platelet Aggregation (IPA) at 4 hours | Reference |

| Vicagrel 5 mg | 5.6% ± 5.7% | [7] |

| Vicagrel 10 mg | 11.3% ± 9.6% | [7] |

| Vicagrel 20 mg | 41.9% ± 25.2% | [7] |

| Vicagrel 40 mg | 84.8% ± 14.5% | [7] |

| Vicagrel 60 mg | 78.5% ± 12.1% | [7] |

| Vicagrel 75 mg | 86.7% ± 10.8% | [7] |

| Clopidogrel 75 mg | No measurable effect | [7] |

A Phase II clinical trial (NCT03599284) in patients with coronary artery disease undergoing percutaneous coronary intervention (PCI) showed that vicagrel had a comparable antiplatelet effect and safety profile to clopidogrel at much lower doses[9][10].

Potential Therapeutic Indications Beyond ACS

Ischemic Stroke

The rationale for vicagrel's use in the secondary prevention of ischemic stroke is based on its potent antiplatelet effects. By preventing the formation of platelet-rich thrombi in the cerebral vasculature, vicagrel may reduce the risk of recurrent ischemic events. Its predictable metabolism is particularly advantageous in this patient population, where consistent antiplatelet efficacy is crucial.

Peripheral Artery Disease (PAD)

PAD is characterized by atherosclerotic blockages in the arteries of the lower limbs, leading to an increased risk of thrombotic events. Antiplatelet therapy is a cornerstone of PAD management. Vicagrel's ability to provide consistent and potent platelet inhibition may offer a therapeutic advantage in preventing limb ischemia and other cardiovascular complications in patients with PAD.

Experimental Protocols

Detailed protocols for vicagrel studies in ischemic stroke and PAD are not yet published. However, based on the design of the Phase II trial in ACS (NCT03599284), a typical clinical trial protocol for these indications would likely include the following components[9]:

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Patient Population: Patients with a recent history of ischemic stroke or diagnosed with symptomatic PAD.

-

Intervention: Vicagrel at a specified loading and maintenance dose compared to a standard-of-care antiplatelet agent (e.g., clopidogrel).

-

Primary Efficacy Endpoints:

-

For Ischemic Stroke: Composite of recurrent ischemic stroke, myocardial infarction, or death from any vascular cause.

-

For PAD: Composite of acute limb ischemia, major amputation for vascular causes, myocardial infarction, ischemic stroke, or death from any vascular cause.

-

-

Safety Endpoints: Incidence of major and minor bleeding events, as defined by standardized criteria (e.g., BARC or TIMI classifications).

-

Pharmacodynamic Assessments: Platelet function testing (e.g., light transmission aggregometry, VerifyNow P2Y12 assay) at specified time points to measure the degree of platelet inhibition.

Experimental Workflow

Conclusion

Vicagrel is a promising novel P2Y12 inhibitor with a predictable metabolic profile that may offer advantages over existing antiplatelet therapies. While its development has been centered on ACS, there is a strong scientific rationale for its investigation in other thrombotic conditions such as ischemic stroke and PAD. The filing of an NDA for these indications suggests that supportive data from pivotal trials may become available in the near future. Further research and the publication of these trial results are eagerly awaited to fully elucidate the therapeutic potential of vicagrel in these expanded patient populations.

References

- 1. GBI SOURCE [source.gbihealth.com.cn]

- 2. Jiangsu Vcare Files NDA for Vicagrel Capsules with US FDA [prnewswire.com]

- 3. What is Vicagrel used for? [synapse.patsnap.com]

- 4. Vicagrel | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug Vicagrel in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]

- 6. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Antiplatelet effect, safety, and pharmacokinetics of vicagrel in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally active antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor.[1] While its primary therapeutic application lies in the prevention of thrombotic events in patients with cardiovascular diseases, emerging evidence suggests that the modulation of the P2Y12 receptor may also confer significant anti-inflammatory benefits. This technical guide explores the theoretical basis for the anti-inflammatory properties of Vicagrel, outlines potential mechanisms of action, and provides a framework of experimental protocols for the investigation and quantification of these effects. Although direct experimental data on Vicagrel's anti-inflammatory actions are limited, this document serves as a comprehensive resource for researchers aiming to elucidate this promising therapeutic avenue.

Introduction to Vicagrel and its Primary Mechanism of Action

Vicagrel is a thienopyridine-class prodrug, designed as an analog of clopidogrel to overcome some of its limitations, such as metabolic variability.[2][3] Once administered, Vicagrel is metabolized into its active form, which then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][4] The P2Y12 receptor is a key component in the process of platelet activation and aggregation. By blocking this receptor, Vicagrel inhibits platelet-mediated thrombus formation, a critical process in the pathophysiology of acute coronary syndromes and other cardiovascular events.[4][5]

The Intersection of Platelet Function and Inflammation

Beyond their role in hemostasis and thrombosis, platelets are increasingly recognized as key players in the inflammatory response. Activated platelets can release a plethora of inflammatory mediators, including cytokines and chemokines, and can interact directly with leukocytes, promoting their recruitment to sites of inflammation. The P2Y12 receptor is central to these pro-inflammatory functions of platelets. Inhibition of the P2Y12 receptor, therefore, presents a plausible strategy for mitigating inflammation. Studies with other P2Y12 inhibitors, such as clopidogrel, have demonstrated a reduction in inflammatory markers and inhibition of pro-inflammatory signaling pathways like NF-κB.[6]

Potential Anti-inflammatory Signaling Pathways of Vicagrel

Based on its mechanism as a potent P2Y12 receptor antagonist, Vicagrel is hypothesized to exert anti-inflammatory effects through the following pathways:

-

Inhibition of Platelet-Leukocyte Aggregation: By preventing platelet activation, Vicagrel can reduce the formation of platelet-leukocyte aggregates, a critical step in the recruitment of inflammatory cells to the vascular endothelium.

-

Reduction of Pro-inflammatory Mediator Release: Inhibition of the P2Y12 receptor can decrease the release of inflammatory cytokines and chemokines from activated platelets.

-

Downregulation of NF-κB Signaling: As observed with other P2Y12 inhibitors, Vicagrel may suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6]

The following diagram illustrates the hypothetical anti-inflammatory signaling pathway of Vicagrel.

Caption: Hypothetical anti-inflammatory signaling pathway of Vicagrel.

Experimental Protocols for Assessing Anti-inflammatory Properties

To investigate the anti-inflammatory effects of Vicagrel, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Assays

-

Platelet-Leukocyte Aggregation Assay:

-

Isolate platelets and leukocytes from whole blood.

-

Pre-incubate isolated platelets with varying concentrations of Vicagrel's active metabolite or vehicle control.

-

Activate platelets with a P2Y12 agonist (e.g., ADP).

-

Co-culture activated platelets with isolated leukocytes.

-

Quantify platelet-leukocyte aggregates using flow cytometry.

-

-

Measurement of Inflammatory Cytokine Release:

-

Culture isolated platelets or a co-culture of platelets and monocytes/macrophages.

-

Treat cells with Vicagrel's active metabolite or vehicle control.

-

Stimulate cells with an inflammatory agonist (e.g., lipopolysaccharide - LPS).

-

Collect supernatant after a defined incubation period.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead array.

-

-

NF-κB Activation Assay:

-

Use a suitable cell line (e.g., endothelial cells, monocytes) that expresses the P2Y12 receptor.

-

Transfect cells with an NF-κB reporter construct (e.g., luciferase reporter).

-

Treat cells with Vicagrel's active metabolite or vehicle control.

-

Stimulate NF-κB activation with a known inducer (e.g., TNF-α, LPS).

-

Measure reporter gene activity (e.g., luminescence) to quantify NF-κB activation.

-

In Vivo Models

-

Carrageenan-Induced Paw Edema Model:

-

Administer Vicagrel or a vehicle control orally to rodents.

-

After a defined pre-treatment period, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.[7]

-

Measure the volume of the paw at regular intervals using a plethysmometer.[7]

-

Calculate the percentage of edema inhibition compared to the control group.

-

-

Thioglycollate-Induced Peritonitis Model:

-

Treat animals with Vicagrel or a vehicle control.

-

Inject thioglycollate medium into the peritoneal cavity to induce leukocyte migration.

-

After a specific time, perform a peritoneal lavage to collect the inflammatory exudate.

-

Count the number of recruited leukocytes (e.g., neutrophils, macrophages) in the lavage fluid.

-

The following diagram illustrates a general experimental workflow for screening the anti-inflammatory potential of a compound like Vicagrel.

Caption: General experimental workflow for anti-inflammatory screening.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

| Experimental Model | Parameter Measured | Vehicle Control | Vicagrel (Low Dose) | Vicagrel (High Dose) | Positive Control (e.g., Aspirin) |

| Platelet-Leukocyte Aggregation | % Aggregation | ||||

| Cytokine Release (LPS-stimulated) | TNF-α (pg/mL) | ||||

| IL-1β (pg/mL) | |||||

| NF-κB Reporter Assay | Relative Luciferase Units | ||||

| Carrageenan-Induced Paw Edema | % Edema Inhibition at 4h | ||||

| Thioglycollate-Induced Peritonitis | Leukocyte Count (x10^6/mL) |

Conclusion

While Vicagrel's primary clinical utility is as an antiplatelet agent, its mechanism of action as a P2Y12 receptor antagonist strongly suggests the potential for significant anti-inflammatory effects. The intricate link between platelet activation and the inflammatory cascade provides a solid theoretical foundation for this hypothesis. The experimental protocols outlined in this guide offer a comprehensive framework for the systematic investigation of these properties. Further research in this area is warranted and could potentially broaden the therapeutic applications of Vicagrel, positioning it as a dual-action agent for the management of cardiovascular diseases with a significant inflammatory component.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced responsiveness of platelets to vicagrel in IL‐10‐deficient mice through STAT3‐dependent up‐regulation of the hydrolase arylacetamide deacetylase in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]